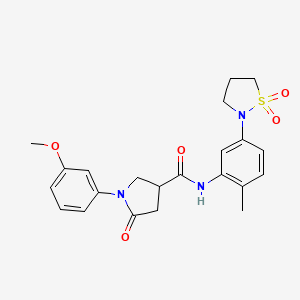
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C22H25N3O5S and its molecular weight is 443.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, synthesis, and relevant case studies.
Structural Characteristics
The compound features several notable structural elements:
- Isothiazolidine moiety : This contributes to its potential biological properties.
- Pyrrolidine ring : Known for its role in various pharmacological activities.
- Methoxy and methylphenyl substituents : These groups can influence the compound's interaction with biological targets.
One of the primary targets of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is crucial for cell cycle regulation, particularly in the transition from the G1 phase to the S phase. The inhibition of CDK2 activity leads to:
- Cell cycle arrest : Preventing cells from progressing through the cycle.
- Induction of apoptosis : Potentially beneficial in cancer treatment by halting the proliferation of malignant cells.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including those resistant to conventional therapies. The mechanism involves:
- Disruption of cell cycle progression.
- Induction of programmed cell death in cancerous cells.
Antimicrobial Activity
Emerging studies suggest that derivatives of this compound may also possess antimicrobial properties. For instance, compounds featuring similar structural motifs have shown efficacy against multidrug-resistant Gram-positive bacteria and fungi. The antimicrobial activity is attributed to their ability to disrupt bacterial cell wall synthesis and inhibit essential enzymatic functions within microbial cells .
Table 1: Summary of Biological Activities
| Activity Type | Target/Pathway | Observed Effects | References |
|---|---|---|---|
| Anticancer | CDK2 | Cell cycle arrest, apoptosis induction | |
| Antimicrobial | Gram-positive bacteria | Inhibition of growth in resistant strains |
Case Study: Anticancer Activity
A study focusing on the anticancer effects of similar compounds highlighted that derivatives with a pyrrolidine structure exhibited enhanced cytotoxicity against A549 lung cancer cells. The mechanism was linked to CDK2 inhibition, leading to significant reductions in cell viability at micromolar concentrations.
Case Study: Antimicrobial Efficacy
Another study explored the antimicrobial potential of structurally related compounds against Staphylococcus aureus and Candida auris. Results indicated that these compounds could effectively reduce bacterial load in vitro, suggesting their potential as novel therapeutic agents against resistant strains .
Propriétés
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S/c1-15-7-8-18(25-9-4-10-31(25,28)29)13-20(15)23-22(27)16-11-21(26)24(14-16)17-5-3-6-19(12-17)30-2/h3,5-8,12-13,16H,4,9-11,14H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEDMZVRXDYSLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













